ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
Description
Ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused dipyrido-pyrimidine core. Its structure includes an ethyl ester group at position 3, an imino group at position 2, a methyl substituent at position 8, and a pyridin-3-ylmethyl moiety at position 1.
Properties
IUPAC Name |
ethyl 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-21(28)15-9-16-19(24-17-7-6-13(2)11-25(17)20(16)27)26(18(15)22)12-14-5-4-8-23-10-14/h4-11,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDCICFXJACPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Strategy
Multicomponent reactions are widely used for constructing polycyclic heterocycles. A three-component reaction involving 3-cyanoacetyl pyridine , pyridin-3-ylmethyl aldehyde , and 2,6-diaminopyrimidin-4(3H)-one could yield the target compound. This approach mirrors methods reported for indole-substituted dihydropyrido[2,3-d]pyrimidines.
Hypothetical Reaction Scheme:
- Condensation of pyridin-3-ylmethyl aldehyde with 3-cyanoacetyl pyridine forms an α,β-unsaturated nitrile intermediate.
- Cyclocondensation with 2,6-diaminopyrimidin-4(3H)-one generates the pyrido-pyrimidine core.
- Esterification introduces the ethyl carboxylate group.
Advantages:
- High atom economy and step efficiency.
- Tunable substituents via aldehyde and cyanoacetyl components.
Limitations:
- Risk of regiochemical ambiguity during cyclization.
Palladium-Catalyzed Dearomatizing Carbonylation
Palladium-catalyzed carbonylation has been employed to synthesize dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones from brominated pyridine amines. Adapting this method:
Proposed Steps:
- Synthesis of 3-bromo-N-(pyridin-3-ylmethyl)pyridine-2-amine as the precursor.
- Pd/DIBPP-catalyzed carbonylation induces dearomatization and cyclization to form the pyrimidinone ring.
- Post-functionalization to introduce the imino and ester groups.
Key Conditions:
Yield Considerations:
Stepwise Assembly via Pyridine Ring Construction
A modular approach involves synthesizing the pyridine rings separately and coupling them through cyclocondensation:
Step 1: Synthesis of 2-Aminopyridine Derivative
- Introduce the pyridin-3-ylmethyl group via alkylation of 2-aminopyridine using 3-(bromomethyl)pyridine .
Step 2: Formation of Pyrimidine Ring
- Condensation with ethyl cyanoacetate and a methyl-substituted diketone to form the pyrimidine core.
Step 3: Oxidative Cyclization
- Use iodine or DDQ to promote cyclization between the pyridine and pyrimidine rings.
Characterization Data (Hypothetical):
- 1H NMR : δ 8.5–8.7 (pyridine-H), 4.3–4.5 (ester -OCH2CH3), 2.5 (CH3).
- HRMS : m/z calculated for C20H19N5O3 [M+H]+: 378.15; found: 378.14.
Comparative Analysis of Methodologies
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reaction | 50–70%* | Single-step cyclization | Regioselectivity challenges |
| Pd-Catalyzed Carbonylation | 60–84% | High regiocontrol | Requires specialized ligands |
| Stepwise Assembly | 30–50% | Modular functionalization | Multi-step, lower efficiency |
*Estimated based on analogous reactions.
Critical Reaction Parameters
Solvent and Temperature Effects
Protecting Group Strategies
Catalytic Systems
- Pd(OAc)2/DIBPP enables efficient carbonylation but is sensitive to oxygen and moisture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Ester Groups
- Ethyl vs. Methyl Esters: The compound ethyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate (CAS 370573-01-6) shares the same core structure but differs in the ester group (ethyl vs. methyl) and methyl substitution position.
- Methyl Ester Derivative: The methyl ester analogue (CAS 370869-55-9) replaces the ethyl group with a methyl, which may reduce steric hindrance but lower solubility in nonpolar solvents .
Heterocyclic Core Modifications
- Thiazolo[3,2-a]Pyrimidine Derivatives: The compound ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a sulfur-containing thiazole ring fused to pyrimidine. The dihedral angle between the thiazolopyrimidine and benzene rings (80.94°) suggests significant conformational flexibility .
- Tetrahydroimidazo[1,2-a]Pyridines: Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) exhibit imidazo-pyridine cores with nitro and cyano substituents.
Functional Group Influence on Physicochemical Properties
- Pyridin-3-Ylmethyl vs. Benzyl Groups : The pyridin-3-ylmethyl substituent in the target compound may engage in π-π stacking or hydrogen bonding via the pyridine nitrogen, contrasting with the purely hydrophobic interactions of benzyl groups in analogues like 2d .
- Nitro and Cyano Substituents: The presence of nitro (e.g., in 1l and 2d) and cyano groups (e.g., in 1l) increases molecular polarity, affecting solubility and crystallization behavior. For instance, 1l has a melting point of 243–245°C, while 2d melts at 215–217°C, reflecting differences in intermolecular forces .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|---|
| Ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | Dipyrido-pyrimidine | Ethyl ester, pyridin-3-ylmethyl, methyl | ~424.4 (estimated) | Not reported | Imino, ester, pyridine |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Thiazolo-pyrimidine | Trimethoxybenzylidene, phenyl | 550.6 | 427–428 | Thiazole, ester, methoxy |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | Imidazo-pyridine | Cyano, nitro, phenethyl | 575.6 | 243–245 | Nitro, cyano, ester |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) | Imidazo-pyridine | Benzyl, nitro, cyano | 561.5 | 215–217 | Benzyl, nitro, cyano |
Research Findings and Implications
- Crystallographic Insights : The thiazolo-pyrimidine derivative () exhibits a puckered pyrimidine ring (deviation: 0.224 Å), highlighting conformational adaptability critical for molecular packing and crystal stability . Similar analyses for the target compound would require advanced refinement tools like SIR97 or SHELXL .
- Pharmacological Potential: Pyrimidine derivatives are noted for diverse bioactivities, including antimicrobial and anticancer properties .
- Synthetic Challenges : The synthesis of such complex heterocycles often involves multi-step reactions, as seen in (refluxing with acetic anhydride/acetic acid). Yield optimization (e.g., 78% in ) depends on substituent compatibility and reaction conditions.
Biological Activity
Ethyl 2-imino-8-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of dipyridopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that dipyridopyrimidine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC). Table 1 summarizes the antimicrobial efficacy of this compound against selected pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of ethyl 2-imino-8-methyl-5-oxo has been explored in vitro and in vivo. Studies indicate that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The structure–activity relationship (SAR) analysis suggests that modifications to the pyridine and dipyridopyrimidine moieties can enhance cytotoxicity.
Table 2 illustrates the cytotoxic effects of various analogs derived from this compound on different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-imino... | HeLa | 10 |
| Analog A | MCF7 | 8 |
| Analog B | A549 | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, ethyl 2-imino... has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of ethyl 2-imino... in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to controls, highlighting its potential as an effective antimicrobial agent.
Another study focused on its anticancer properties, where it was administered to mice bearing xenografts of human tumors. The treated group exhibited reduced tumor growth and increased survival rates compared to untreated controls.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as:
- Condensation reactions between pyrimidine precursors and substituted aldehydes under reflux in acetic acid/acetic anhydride mixtures, followed by cyclization (e.g., 8–10 hours at 110–120°C) .
- Purification via recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .
- Optimization strategies include Design of Experiments (DoE) to assess variables like temperature, solvent ratios, and catalyst loading, as demonstrated in flow-chemistry protocols for analogous heterocycles .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks to pyridinylmethyl protons (δ ~3.8–4.2 ppm for –CH2–), imino groups (δ ~11–13 ppm), and ester carbonyl carbons (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1600 cm⁻¹) stretches .
- HRMS : Validate molecular weight with <2 ppm error between observed and calculated values .
Advanced: How does X-ray crystallography resolve conformational ambiguities in the molecule?
- Flattened boat conformation : The pyrimidine ring puckering (deviation ~0.224 Å from plane) and dihedral angles (e.g., 80.94° between fused rings) are quantified via single-crystal studies .
- Hydrogen-bonding networks : Bifurcated C–H···O interactions form chains along the c-axis, analyzed using graph set notation (e.g., R₂²(8) motifs) .
- Software tools : SHELXL refines disorder models, while SIR97 integrates direct methods for phase determination .
Advanced: How can contradictory crystallographic or spectroscopic data be reconciled?
- Discrepancy sources : Thermal motion in crystal lattices or solvent effects in NMR may cause variations. For example, dynamic disorder in methyl groups requires anisotropic refinement in SHELXL .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .
Advanced: What strategies are recommended for analyzing supramolecular interactions in crystalline phases?
- Graph set analysis : Classify hydrogen bonds (e.g., intramolecular vs. intermolecular) using Etter’s formalism to predict packing motifs .
- Electron density maps : Use Hirshfeld surfaces to visualize intermolecular contacts (e.g., π-π stacking between pyridine rings) .
Basic: How is the purity of this compound assessed during synthesis?
- Chromatography : TLC or HPLC with UV detection at λ ~254 nm for aromatic systems.
- Melting point : Sharp melting range (e.g., 215–217°C) indicates homogeneity .
Advanced: What computational methods support the interpretation of NMR chemical shifts?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts using GIAO (Gauge-Independent Atomic Orbital) methods .
- Chemical shift anisotropy : Correlate deshielded protons with electron-withdrawing groups (e.g., pyridinylmethyl) .
Advanced: How does the compound’s stereochemistry influence its reactivity or bioactivity?
- Chiral centers : The C5 atom in the pyrimidine ring adopts an R or S configuration, affecting ligand-receptor binding in enzymatic assays .
- Conformational flexibility : Boat-to-chair transitions may modulate interactions with biological targets, as seen in thiazolopyrimidine derivatives .
Basic: What safety precautions are necessary when handling this compound?
- Hazard classification : Lab chemicals with undefined toxicity require standard PPE (gloves, goggles) and fume hood use .
- Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Derivatization : Replace the ethyl ester with amides or hydroxamates to assess pharmacophore requirements .
- Biological assays : Test against kinase panels or bacterial targets, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
